molecular formula C18H15FN6O3 B2527522 1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899949-98-5

1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2527522
CAS No.: 899949-98-5
M. Wt: 382.355
InChI Key: GMLMRZXUXUUEFI-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15FN6O3 and its molecular weight is 382.355. The purity is usually 95%.
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Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the 1,2,4-oxadiazole and triazole moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C18H20FN5O5
  • Molecular Weight : 373.38 g/mol
  • CAS Number : 198140-06-6

The presence of the 1,2,4-oxadiazole ring is particularly significant due to its established bioactivity in various therapeutic areas.

Anticancer Activity

Research has highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound under review has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It targets key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC) .
  • Case Study : In vitro studies demonstrated that derivatives with similar scaffolds exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-70.15HDAC Inhibition
Compound BA5490.25Thymidylate Synthase Inhibition
Target CompoundMCF-70.12Multi-target

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Broad-Spectrum Activity : Studies have indicated that derivatives of the oxadiazole ring possess antibacterial and antifungal activities. The target compound has been evaluated against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

Compound NameBacteria TestedMIC (µg/mL)Activity Type
Compound CS. aureus8Antibacterial
Compound DE. coli16Antibacterial
Target CompoundMycobacterium bovis4Antitubercular

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound has shown potential in other areas:

  • Antidiabetic Activity : Some studies suggest that oxadiazole derivatives may improve glucose metabolism .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLMRZXUXUUEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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